molecular formula C16H13NO3 B2814154 2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile CAS No. 443289-08-5

2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile

Cat. No.: B2814154
CAS No.: 443289-08-5
M. Wt: 267.284
InChI Key: CCYUZGIJWLMYNR-UHFFFAOYSA-N
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Description

2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C16H13NO3 It is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a formyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile typically involves the reaction of 4-formyl-2-methoxyphenol with a suitable benzonitrile derivative. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-[(4-Carboxy-2-methoxyphenoxy)methyl]benzonitrile.

    Reduction: 2-[(4-Formyl-2-methoxyphenoxy)methyl]benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-[(4-Formyl-2-methoxyphenoxy)methyl]benzylamine: Similar structure but with an amine group instead of a nitrile group.

    2-[(4-Formyl-2-methoxyphenoxy)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile is unique due to the presence of both a nitrile and a formyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-[(4-formyl-2-methoxyphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-16-8-12(10-18)6-7-15(16)20-11-14-5-3-2-4-13(14)9-17/h2-8,10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYUZGIJWLMYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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